molecular formula C8H7BrN2O B3159817 6-(Bromomethyl)-2-methoxynicotinonitrile CAS No. 864779-08-8

6-(Bromomethyl)-2-methoxynicotinonitrile

Cat. No. B3159817
CAS RN: 864779-08-8
M. Wt: 227.06 g/mol
InChI Key: AFNYRKLXIHEKHN-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2-methoxynicotinonitrile is a chemical compound that has been widely used in scientific research applications. This compound is known for its unique properties and has been used in various studies related to biochemistry and physiology.

Scientific Research Applications

Synthesis of Quinoline Derivatives

The compound can be used in the synthesis of quinoline derivatives . Quinoline derivatives are valuable tools in a wide array of chemical transformations . For example, Yang’s group reported the synthesis and application of ethyl 2-bromomethylquinoline-3-carboxylate as a key intermediate for synthesis of quinoline ethers through Williamson reaction .

Synthesis of Fused Quinoline Systems

The compound can also be used in the synthesis of fused quinoline systems . This is particularly useful because larger amounts of this monobromo product are needed for efficient preparation to further extend its application in synthetic organic chemistry .

Visible-Light-Induced Radical Bromination

The compound can be used in visible-light-induced radical bromination . This process was effectively conducted with N-bromosuccinimide using a 150-W tungsten bulb as an initiator, leading to the desired monobromo product .

Synthesis of Symmetrical 2-Quinolylmethoxyphenyl-Containing Diethers

The compound can be used in the synthesis of symmetrical 2-quinolylmethoxyphenyl-containing diethers . This is achieved via Williamson reaction with some dihydroxy arenes .

Synthesis of Pteridine Derivatives

The compound can undergo nucleophilic displacement reactions to produce a variety of pteridine derivatives. These reactions are essential for the synthesis of compounds with no antileukemic activity but are valuable for the exploration of pteridine chemistry and potential biological applications.

Coumarin-Fused-Coumarins Synthesis

Although not directly mentioned, the compound might be used in the synthesis of coumarin-fused-coumarins . These have attracted significant attention in the scientific world owing to their boundless applications in interdisciplinary areas .

properties

IUPAC Name

6-(bromomethyl)-2-methoxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-6(5-10)2-3-7(4-9)11-8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNYRKLXIHEKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)CBr)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Bromomethyl)-2-methoxynicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.